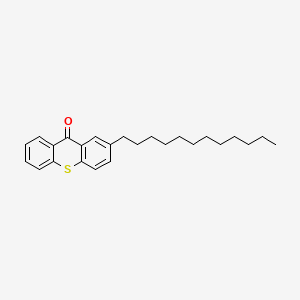
2-Dodecyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-9H-thioxanthen-9-one is a thioxanthone derivative known for its unique photophysical properties. Thioxanthones are a class of aromatic ketones that have found extensive use in photochemistry due to their high triplet energy and relatively long triplet lifetime . These properties make them valuable in various applications, including photopolymerization and as photoinitiators in 3D printing technologies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thioxanthone derivatives, including 2-Dodecyl-9H-thioxanthen-9-one, typically involves several key reactions. Common synthetic routes include the Buchwald-Hartwig, Sonogashira, and Heck reactions . For example, the preparation of 2-bromo-9H-thioxanthen-9-one can be achieved through a reaction involving 2-bromo-9H-thioxanthene-9-one . The reaction conditions often require the use of an argon-filled glovebox, methyltriphenylphosphonium iodide, and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods: Industrial production methods for thioxanthone derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as dry column vacuum chromatography (DCVC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Dodecyl-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the thioxanthone core, which can participate in photochemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of thioxanthone derivatives include oxidizing agents, reducing agents, and various catalysts. For example, thioxanthone can act as a powerful photocatalyst in organic reactions, participating in merger reactions with metal complexes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2,4-diethyl-9H-thioxanthen-9-one with bromine can yield 2,4-bis(1-bromoethyl)thioxanthene-9-one .
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-9H-thioxanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures through two-photon polymerization . In biology and medicine, thioxanthone derivatives are explored for their potential use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation . In industry, these compounds are utilized in the production of photopolymerizable resins for 3D printing technologies .
Wirkmechanismus
The mechanism of action of 2-Dodecyl-9H-thioxanthen-9-one involves its ability to absorb light and transition to an excited triplet state. This excited state can then participate in various photochemical reactions, including the initiation of polymerization processes . The molecular targets and pathways involved include the interaction with monomers and the generation of free radicals that drive the polymerization reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Dodecyl-9H-thioxanthen-9-one include other thioxanthone derivatives such as 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1), 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3), and 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) .
Uniqueness: What sets this compound apart from other thioxanthone derivatives is its specific dodecyl substitution, which can influence its solubility and photophysical properties. This unique substitution makes it particularly suitable for applications requiring high solubility and efficient light absorption .
Eigenschaften
CAS-Nummer |
82799-46-0 |
|---|---|
Molekularformel |
C25H32OS |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2-dodecylthioxanthen-9-one |
InChI |
InChI=1S/C25H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24-22(19-20)25(26)21-15-12-13-16-23(21)27-24/h12-13,15-19H,2-11,14H2,1H3 |
InChI-Schlüssel |
JSLWEMZSKIWXQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
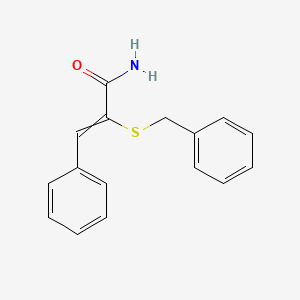
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)

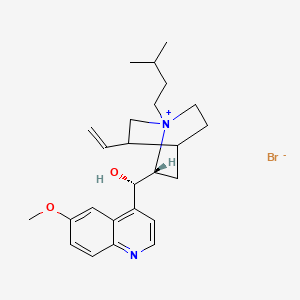
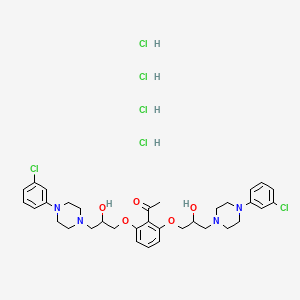
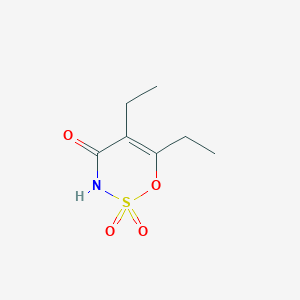
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
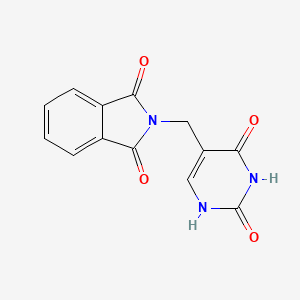

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)

